molecular formula C22H29NO2S B11662464 3,5-di-tert-butyl-4-hydroxy-N-(4-methoxyphenyl)benzenecarbothioamide

3,5-di-tert-butyl-4-hydroxy-N-(4-methoxyphenyl)benzenecarbothioamide

Katalognummer: B11662464
Molekulargewicht: 371.5 g/mol
InChI-Schlüssel: MVSVREMXLOFLCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-DI-TERT-BUTYL-4-HYDROXY-N-(4-METHOXYPHENYL)BENZENE-1-CARBOTHIOAMIDE is an organic compound known for its unique chemical structure and properties It is characterized by the presence of tert-butyl groups, a hydroxy group, a methoxyphenyl group, and a carbothioamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DI-TERT-BUTYL-4-HYDROXY-N-(4-METHOXYPHENYL)BENZENE-1-CARBOTHIOAMIDE typically involves multiple steps. One common method includes the nitration of a precursor compound followed by reduction and subsequent functional group modifications. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-DI-TERT-BUTYL-4-HYDROXY-N-(4-METHOXYPHENYL)BENZENE-1-CARBOTHIOAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group in the precursor can be reduced to an amine group.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to optimize the reaction efficiency and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction of the nitro group results in amines.

Wissenschaftliche Forschungsanwendungen

3,5-DI-TERT-BUTYL-4-HYDROXY-N-(4-METHOXYPHENYL)BENZENE-1-CARBOTHIOAMIDE has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3,5-DI-TERT-BUTYL-4-HYDROXY-N-(4-METHOXYPHENYL)BENZENE-1-CARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The carbothioamide group may also play a role in modulating the compound’s effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,5-DI-TERT-BUTYL-4-HYDROXYBENZOIC ACID: Similar in structure but lacks the methoxyphenyl and carbothioamide groups.

    3,5-DI-TERT-BUTYL-4-HYDROXYBENZALDEHYDE: Contains an aldehyde group instead of the carbothioamide group.

    3,5-DI-TERT-BUTYL-4-HYDROXYBENZYL ALCOHOL: Features a benzyl alcohol group instead of the carbothioamide group.

Uniqueness

The presence of the methoxyphenyl and carbothioamide groups in 3,5-DI-TERT-BUTYL-4-HYDROXY-N-(4-METHOXYPHENYL)BENZENE-1-CARBOTHIOAMIDE distinguishes it from similar compounds, providing unique chemical and biological properties that can be exploited in various applications.

Eigenschaften

Molekularformel

C22H29NO2S

Molekulargewicht

371.5 g/mol

IUPAC-Name

3,5-ditert-butyl-4-hydroxy-N-(4-methoxyphenyl)benzenecarbothioamide

InChI

InChI=1S/C22H29NO2S/c1-21(2,3)17-12-14(13-18(19(17)24)22(4,5)6)20(26)23-15-8-10-16(25-7)11-9-15/h8-13,24H,1-7H3,(H,23,26)

InChI-Schlüssel

MVSVREMXLOFLCU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=S)NC2=CC=C(C=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.